Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene
Description
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene (CAS: 94021-60-0; EC: 301-455-0) is a bicyclic epoxide derivative characterized by a fused indene-oxirene structure with dimethyl and octahydro substitutions. Its core framework consists of a 2,5-methano bridge, creating a rigid polycyclic system.
Properties
CAS No. |
94021-60-0 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3,5-dimethyl-4-oxatetracyclo[6.2.1.02,7.03,5]undecane |
InChI |
InChI=1S/C12H18O/c1-11-6-9-7-3-4-8(5-7)10(9)12(11,2)13-11/h7-10H,3-6H2,1-2H3 |
InChI Key |
PALRMMBVTSAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CCC(C4)C3C1(O2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Acid catalysis or metal-catalyzed | 70-85 | Formation of tetracyclic indeno system |
| Methylation | Methyl iodide or dimethyl sulfate | 80-90 | Selective methylation at 3,5-positions |
| Epoxidation | m-CPBA, 0-5 °C, dichloromethane | 60-75 | Stereoselective epoxidation |
| Purification | Silica gel chromatography | - | Separation of stereoisomers |
Stereochemical Considerations
- The compound contains multiple stereocenters due to the fused ring system and the epoxide.
- Control of stereochemistry during epoxidation is critical for obtaining the desired isomer.
- Low temperatures and choice of epoxidizing agent influence stereoselectivity.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ring structure and methyl substitution pattern.
- Infrared (IR) spectroscopy identifies the epoxide functional group by characteristic absorption bands near 1250 cm⁻¹.
- Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
- Chromatographic purity is assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Summary Table of Preparation Methods
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Multi-step cyclization + epoxidation | Cyclization → methylation → epoxidation | High purity, stereocontrol | Multi-step, moderate yields |
| Derivation from chlorinated precursors | Dechlorination → rearrangement → epoxidation | Utilizes existing chlorinated compounds | Environmental concerns, complex |
Chemical Reactions Analysis
Types of Reactions
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Heptachlor Epoxide (Oxychlordane)
- CAS : 27304-13-8
- Molecular Formula : C10H4Cl8O
- Molecular Weight : 423.76
- Key Features: Contains eight chlorine substituents on the methanoindene-oxirene core.
- Applications: A persistent organochlorine pesticide degradation product (e.g., from heptachlor) with documented environmental toxicity .
- Physical Properties :
Chlordene Epoxide
- CAS : 6058-23-7
- Molecular Formula : C10H6Cl6O
- Molecular Weight : 354.87
- Key Features: Hexachloro-substituted derivative with a methano bridge.
- Applications : Intermediate in pesticide synthesis; regulated under hazardous material classifications (UN 2761) .
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirenol
Functionalized Derivatives
2,5-Methano-2H-indeno[1,2-b]oxirene-3,4-dicarboxylic Acid
- CAS : 100578-41-4
- Molecular Formula : C12H14O5
- Molecular Weight : 238.24
Dimeric Derivative (4,4'-[ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene))
- CAS : 4137-71-7
- Molecular Formula : C22H30O4
- Molecular Weight : 358.47
Comparative Data Table
Key Differences and Implications
Substituent Effects
- Chlorinated Derivatives (e.g., Heptachlor epoxide): Exhibit high environmental persistence and bioaccumulation due to Cl substituents, making them hazardous pollutants .
- Hydroxyl and Carboxylic Acid Derivatives : Increased hydrophilicity enhances solubility in aqueous systems, suggesting applicability in drug delivery or catalysis .
- Dimeric Structures: Bridged derivatives like the ethylene glycol dimer offer structural novelty for advanced material design .
Biological Activity
Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene, also known as oxychlordane, is a synthetic compound with significant biological implications. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- CAS Number : 94021-60-0
- Density : 1.122 g/cm³
- Boiling Point : 233.9 °C
- Flash Point : 76.2 °C
- Vapor Pressure : 0.0833 mmHg at 25 °C
Oxychlordane exhibits biological activity primarily through its interaction with the endocrine system. It acts as an endocrine disruptor, affecting hormonal balance and potentially leading to various health issues.
Toxicology and Health Effects
Research indicates that oxychlordane is associated with several adverse health effects:
- Neurotoxicity : Studies have shown that oxychlordane can affect the nervous system, leading to neurobehavioral changes in animal models.
- Reproductive Toxicity : Exposure to oxychlordane has been linked to reproductive issues in both male and female organisms, including altered hormone levels and fertility problems.
- Carcinogenic Potential : Some studies suggest a correlation between oxychlordane exposure and increased cancer risk, although definitive conclusions are still under investigation.
Case Study 1: Neurobehavioral Effects in Rodents
A study conducted by Goel et al. (2007) examined the neurobehavioral effects of oxychlordane in rats. The results indicated significant alterations in behavior following exposure to varying concentrations of the compound. The study highlighted the need for further research into the long-term effects of such exposure on cognitive functions.
Case Study 2: Reproductive Health in Wildlife
Research published in the Journal of Environmental Science assessed the impact of oxychlordane on fish populations in contaminated waters. The findings revealed that chronic exposure led to reproductive abnormalities and decreased population viability, emphasizing the ecological risks associated with this compound.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Goel et al., 2007 | Neurotoxicity | Significant behavioral changes observed in rodents after exposure |
| Environmental Science Journal | Wildlife Reproductive Health | Reproductive abnormalities in fish due to chronic oxychlordane exposure |
| Toxicological Reviews | Endocrine Disruption | Oxychlordane identified as a potent endocrine disruptor affecting hormonal balance |
Q & A
Basic Research Questions
Q. What are the optimal chromatographic conditions for analyzing Octahydrodimethyl-2,5-methano-2H-indeno[1,2-b]oxirene in environmental samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm ID, 0.25 µm film thickness). Program the oven temperature from 50°C (hold 1 min) to 300°C at 10°C/min. Employ electron capture detection (ECD) or selected ion monitoring (SIM) for enhanced sensitivity. Internal standards like decachlorobiphenyl are recommended for quantification due to structural similarities with polycyclic epoxides .
Q. How is the stereochemical configuration of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For solution-phase analysis, use nuclear Overhauser effect spectroscopy (NOESY) NMR to identify spatial proximities of methyl groups and methano bridges. Coupling constants (J-values) in -NMR can further clarify diastereomeric relationships. Refer to EPA system naming conventions (e.g., (1aR,1bR,2S,5R,5aS,6R,6aR)-rel-) for stereochemical descriptors .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Adopt Cal/OSHA and DOT HAZMAT guidelines for toxic epoxides:
- Use fume hoods and PPE (nitrile gloves, goggles, lab coats).
- Store at 2–8°C in airtight containers to prevent degradation.
- Avoid ignition sources (flash point: 11°C) and implement spill containment protocols using vermiculite or sand .
Advanced Research Questions
Q. How do stereochemical variations influence the environmental degradation pathways of this compound?
- Methodological Answer : Compare degradation kinetics of diastereomers using aerobic/anaerobic microcosm studies. For example, (1aR,1bR)-isomers may exhibit slower hydrolysis rates due to steric hindrance around the oxirene ring. Analyze metabolites via LC-MS/MS, focusing on epoxide ring-opening products like diols or ketones. Prior studies on heptachlor epoxide show enantiomer-specific persistence in soil, suggesting similar stereochemical dependencies .
Q. How can researchers reconcile discrepancies in reported solubility data for this compound across studies?
- Methodological Answer : Discrepancies often arise from purity variations (e.g., 95% vs. 99% purity) or solvent polarity effects. Standardize measurements using OECD Test Guideline 105: Shake-flask method with HPLC-UV quantification. Note that predicted solubility in non-polar solvents (e.g., n-hexane) may exceed 1.9 g/cm³, while polar solvents (e.g., water) show negligible solubility (<0.1 mg/L) due to hydrophobicity .
Q. What experimental designs are effective for identifying transformation products of this compound in biotic systems?
- Methodological Answer : Use -radiolabeled analogs in soil/water microcosms. Extract samples with dichloromethane, fractionate via silica gel chromatography, and identify metabolites using high-resolution mass spectrometry (HRMS). Compare fragmentation patterns with synthetic standards (e.g., dihydroxy derivatives). Prioritize EPA-approved protocols for pesticide degradation studies, as seen in heptachlor epoxide analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
